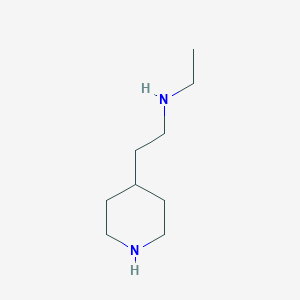

N-ethyl-2-(piperidin-4-yl)ethanamine

Descripción general

Descripción

N-ethyl-2-(piperidin-4-yl)ethanamine is an organic compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(piperidin-4-yl)ethanamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-2-(piperidin-4-yl)ethanamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

Oxidation: N-ethyl-2-(piperidin-4-yl)ethanone.

Reduction: N-ethyl-2-(piperidin-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Neuropharmacology

N-ethyl-2-(piperidin-4-yl)ethanamine has shown promise in neuropharmacological studies, particularly as a potential treatment for neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

- Dopamine Transporter Inhibition : Research indicates that compounds with a piperidine moiety can act as inhibitors of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This inhibition may have implications for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanisms of Action : The presence of the piperidine ring enhances the compound's ability to interact with cellular targets involved in cancer progression. For instance, certain derivatives have been shown to inhibit specific kinases associated with tumor growth .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. The incorporation of functional groups at specific positions on the piperidine ring can significantly alter the compound's biological activity.

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on nitrogen | Increases lipophilicity and potential blood-brain barrier penetration |

| Aromatic ring addition | Enhances interaction with target proteins and improves potency |

| Hydroxyl group introduction | May improve solubility and bioavailability |

Alzheimer's Disease Research

This compound has been explored in studies targeting Alzheimer's disease due to its potential as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that derivatives with similar structures exhibited strong AChE inhibition, leading to increased acetylcholine levels in neuronal synapses .

Antibacterial Properties

In addition to its neuropharmacological applications, this compound has been evaluated for antibacterial activity against various pathogens. Compounds containing piperidine have shown moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibacterial agents .

Mecanismo De Acción

The mechanism of action of N-ethyl-2-(piperidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with a pyridine ring instead of a piperidine ring.

N-ethyl-2-(piperidin-4-yl)ethanol: A reduced form of the compound with an alcohol group.

N-ethyl-2-(piperidin-4-yl)ethanone: An oxidized form of the compound with a ketone group.

Uniqueness

N-ethyl-2-(piperidin-4-yl)ethanamine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

N-ethyl-2-(piperidin-4-yl)ethanamine, also known as N-ethyl-4-piperidinoethylamine, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C11H24N2

- Molecular Weight: 184.33 g/mol

- IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act on various receptors, including:

- Dopamine Receptors: It may exhibit dopaminergic activity, influencing mood and motor control.

- Serotonin Receptors: Potential modulation of serotonin pathways could affect anxiety and depression.

- Sigma Receptors: Some studies suggest that it may interact with sigma receptors, which are implicated in pain modulation and neuroprotection.

Neuropharmacological Effects

Research indicates that this compound has neuropharmacological effects that warrant further investigation. It has been studied for its potential in treating conditions such as:

- Anxiety Disorders

- Depression

- Cognitive Impairment

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

-

Anti-Cocaine Activity:

A study demonstrated that compounds with a similar structure exhibited significant anti-cocaine effects, particularly in reversing cocaine-induced convulsions in rodent models. The piperidine moiety was crucial for this activity, suggesting a potential therapeutic avenue for stimulant abuse disorders . -

Neuroprotective Properties:

Research involving sigma receptor interactions highlighted the compound's potential as a neuroprotective agent. It was found to influence pathways associated with neurodegeneration, indicating possible applications in treating neurodegenerative diseases . -

Behavioral Studies:

Behavioral assays have shown that administration of this compound can alter locomotor activity in rodents, suggesting its influence on CNS activity and possibly mood regulation .

Safety and Toxicity

While the biological activities present promising therapeutic potentials, safety profiles are crucial for clinical applications. Preliminary studies indicate that the compound's toxicity is relatively low; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Propiedades

IUPAC Name |

N-ethyl-2-piperidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-10-6-3-9-4-7-11-8-5-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSNUYGAXDZGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.